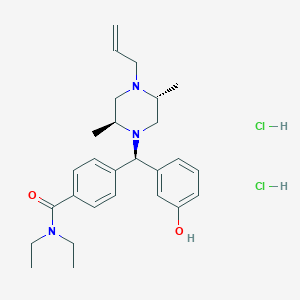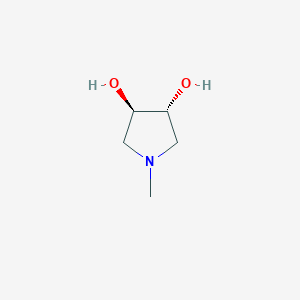
(3R,4R)-1-methylpyrrolidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-1-methylpyrrolidine-3,4-diol is a chiral compound with significant importance in organic chemistry and medicinal chemistry. This compound features a pyrrolidine ring substituted with a methyl group and two hydroxyl groups at the 3 and 4 positions. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-methylpyrrolidine-3,4-diol can be achieved through various methods. One common approach involves the asymmetric 1,3-dipolar cycloaddition reaction. This method uses a dipolarophile, such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine . The reaction proceeds under controlled conditions to yield the desired diastereomers, which are then separated by crystallization.
Industrial Production Methods
For large-scale production, the synthesis can be optimized to increase yield and reduce by-products. Industrial methods often involve the use of sodium hydroxide as an alkali and methyl alcohol as a solvent . The process is designed to be efficient and scalable, making it suitable for both laboratory and industrial applications.
化学反応の分析
Types of Reactions
(3R,4R)-1-methylpyrrolidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often require catalysts or specific conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce various alcohol derivatives.
科学的研究の応用
(3R,4R)-1-methylpyrrolidine-3,4-diol has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including its role in drug development.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (3R,4R)-1-methylpyrrolidine-3,4-diol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved often include metabolic and signaling pathways that are crucial for cellular functions .
類似化合物との比較
Similar Compounds
(3R,4S)-1-methylpyrrolidine-3,4-diol: This stereoisomer has a different spatial arrangement of substituents, leading to distinct chemical and biological properties.
3,4-dihydroxy-3-methyl-2-pentanone: Another compound with similar functional groups but different overall structure and applications.
Uniqueness
(3R,4R)-1-methylpyrrolidine-3,4-diol is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. This makes it a valuable compound for targeted research and applications in various fields.
特性
CAS番号 |
157025-46-2 |
|---|---|
分子式 |
C5H11NO2 |
分子量 |
117.15 g/mol |
IUPAC名 |
(3R,4R)-1-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C5H11NO2/c1-6-2-4(7)5(8)3-6/h4-5,7-8H,2-3H2,1H3/t4-,5-/m1/s1 |
InChIキー |
VJSWVPMFOHDBHG-RFZPGFLSSA-N |
異性体SMILES |
CN1C[C@H]([C@@H](C1)O)O |
正規SMILES |
CN1CC(C(C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


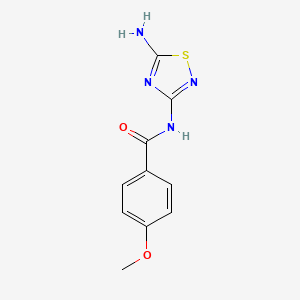
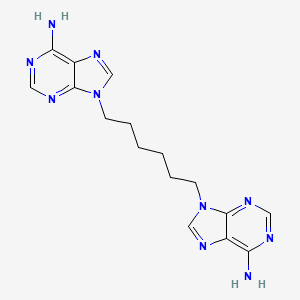
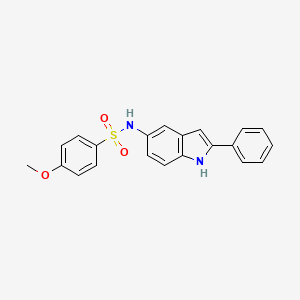
![6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15216715.png)
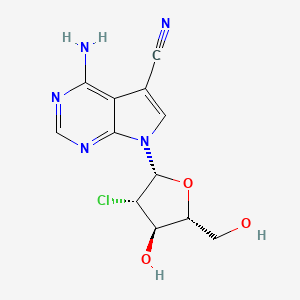
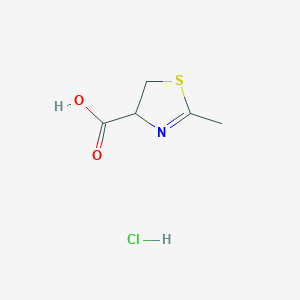
![2-Bromo-8-(3-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15216738.png)

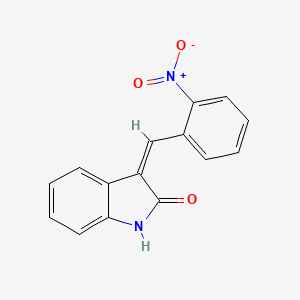
![6-(4-Chlorobenzyl)-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15216770.png)
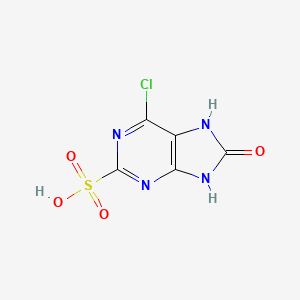
![6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine](/img/structure/B15216792.png)
